molecular formula C9H15ClN2O2 B8565394 N-[3-(2-Chloroacetamido)propyl]-2-methylprop-2-enamide CAS No. 119003-02-0

N-[3-(2-Chloroacetamido)propyl]-2-methylprop-2-enamide

Cat. No.: B8565394
CAS No.: 119003-02-0
M. Wt: 218.68 g/mol
InChI Key: VOQACZADDJDTOD-UHFFFAOYSA-N
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Description

N-[3-(2-Chloroacetamido)propyl]-2-methylprop-2-enamide is a useful research compound. Its molecular formula is C9H15ClN2O2 and its molecular weight is 218.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

119003-02-0

Molecular Formula

C9H15ClN2O2

Molecular Weight

218.68 g/mol

IUPAC Name

N-[3-[(2-chloroacetyl)amino]propyl]-2-methylprop-2-enamide

InChI

InChI=1S/C9H15ClN2O2/c1-7(2)9(14)12-5-3-4-11-8(13)6-10/h1,3-6H2,2H3,(H,11,13)(H,12,14)

InChI Key

VOQACZADDJDTOD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCCCNC(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 3-liter 4-neck flask fitted with condenser, stirrer, and 2-dropping funnels were placed N-(3-aminopropyl)methacrylamide hydrochloride 157 g 0.88 moles) in methanol (1.2 L) and 2,6-ditert-butyl-p-cresol (1.0 g). In one funnel was placed chloroacetyl chloride (100 g, 0.89 mole), and in funnel two was placed triethylamine (178 g, 1.76 mole). The solution was cooled to 0°-5° C. (ice-methanol), and triethylamine was added in a slow stream over 30 minutes, and the chloroacetyl chloride was added over 1 hour. After the addition, the temperature was maintained at 0° C. for 2 hours, the ice bath was removed, and stirring was continued at room temperature overnight. The solvent was removed, and to the residue was added hot ethyl acetate (500 mL). The mixture was filtered to remove triethylamine hydrochloride, then the solid was washed with hot ethyl acetate (500 mL), filtered again, the filtrate combined, and the solvent was removed on a rotory evaporator. The residue was crystallized from ethyl acetate (400 mL) by heating to dissolve, filtering to remove any solid present, and cooling to 0° C. to crystallize. The crude monomer was purified by chromatography on a silica gel packed column. The product was eluted from the column using a 1:1 mixture of ethyl acetate and dichloromethane (4 L). The collected solvent was evaporated, and the residue crystallized from ethyl acetate (300 mL) with 2,6-di-tert-butyl-p-cresol (500 mg) to give a white crystalline compound, mp 85°-90° C., 83 g (43% yield).
Quantity
157 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
178 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.2 L
Type
solvent
Reaction Step Six
Quantity
1 g
Type
solvent
Reaction Step Seven

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